Product packaging for (E)-3-(Pyrimidin-5-yl)prop-2-en-1-amine(Cat. No.:CAS No. 83665-88-7)

(E)-3-(Pyrimidin-5-yl)prop-2-en-1-amine

Cat. No.: B13122467
CAS No.: 83665-88-7
M. Wt: 135.17 g/mol
InChI Key: WFTKGOSJJIRZEX-OWOJBTEDSA-N
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Description

(E)-3-(Pyrimidin-5-yl)prop-2-en-1-amine is a high-purity chemical building block designed for medicinal chemistry and drug discovery research. This compound features a pyrimidine heterocycle, a privileged scaffold in pharmaceuticals known for its widespread biological significance . The molecule's structure, which includes a prop-2-en-1-amine chain in the (E) configuration, makes it a valuable intermediate for the synthesis of more complex, bioactive molecules. Researchers can utilize this compound in various synthetic methodologies, including multicomponent reactions, to efficiently develop novel heterocyclic compounds for biological screening . Pyrimidine derivatives are extensively investigated for their diverse pharmacological potential. Based on established research into similar structures, this compound is a promising precursor for developing new agents with anticancer and antimicrobial activities . For instance, novel indolin-2-one coupled pyrimidine derivatives have demonstrated potent in vitro anticancer activity against a panel of human cancer cell lines, including prostate (PC-3), lung (A-549), and cervical (HeLa) cancers . Other fused pyrimidine systems have also shown significant in vitro antibacterial activity against pathogens such as Staphylococcus aureus and Escherichia coli . The mechanism of action for related bioactive pyrimidines often involves targeted inhibition of key cellular proteins. Molecular docking studies of similar compounds suggest they can function as effective inhibitors by binding to the active sites of crucial enzymes, such as protein kinases, which are frequently overexpressed in proliferating cancer cells . Furthermore, comprehensive in silico ADMET (Absorption, Distribution, Metabolism, Excretion, and Toxicity) predictions for these analogs often indicate a promising profile for oral drug-like behavior, supporting their potential in the drug discovery pipeline . This compound is supplied for research applications only. This product is strictly for laboratory use and is not intended for diagnostic, therapeutic, or any human or veterinary use.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C7H9N3 B13122467 (E)-3-(Pyrimidin-5-yl)prop-2-en-1-amine CAS No. 83665-88-7

3D Structure

Interactive Chemical Structure Model





Properties

CAS No.

83665-88-7

Molecular Formula

C7H9N3

Molecular Weight

135.17 g/mol

IUPAC Name

(E)-3-pyrimidin-5-ylprop-2-en-1-amine

InChI

InChI=1S/C7H9N3/c8-3-1-2-7-4-9-6-10-5-7/h1-2,4-6H,3,8H2/b2-1+

InChI Key

WFTKGOSJJIRZEX-OWOJBTEDSA-N

Isomeric SMILES

C1=C(C=NC=N1)/C=C/CN

Canonical SMILES

C1=C(C=NC=N1)C=CCN

Origin of Product

United States

Advanced Spectroscopic and Crystallographic Characterization

X-ray Crystallography for Solid-State Molecular Architecture and Conformation

Following a comprehensive search of scientific literature and crystallographic databases, no specific X-ray crystallography data for the compound (E)-3-(Pyrimidin-5-yl)prop-2-en-1-amine was found. Consequently, detailed information regarding its solid-state molecular architecture and conformation, including unit cell parameters, space group, bond lengths, and bond angles, is not available in the public domain.

While crystallographic studies have been conducted on various other pyrimidine (B1678525) derivatives, the unique structural arrangement of this compound has not yet been elucidated through single-crystal X-ray diffraction analysis according to accessible research. The determination of its precise three-dimensional structure in the solid state awaits future experimental investigation.

Reactivity and Derivatization Pathways of E 3 Pyrimidin 5 Yl Prop 2 En 1 Amine

Reactions Involving the Allylic Amine Functionality

The prop-2-en-1-amine side chain combines the reactivity of a primary amine with that of an alkene, further influenced by their allylic relationship. This functionality is a versatile handle for introducing a variety of substituents and for modifying the carbon skeleton.

The primary amine group in (E)-3-(Pyrimidin-5-yl)prop-2-en-1-amine is nucleophilic and can readily participate in reactions with a wide array of electrophiles. The lone pair of electrons on the nitrogen atom allows it to attack electron-deficient centers, leading to the formation of new carbon-nitrogen or heteroatom-nitrogen bonds.

Furthermore, the allylic system can undergo substitution reactions, often catalyzed by transition metals like palladium. organic-chemistry.org In these Tsuji-Trost type reactions, the amine can act as an intramolecular nucleophile or be replaced by an external one, depending on the reaction conditions. The double bond is also susceptible to electrophilic addition reactions, though the reactivity is influenced by the adjacent amine and the electron-withdrawing pyrimidine (B1678525) ring.

Reaction TypeReagent/CatalystExpected Product
N-Alkylation Alkyl Halide (R-X)Secondary/Tertiary Allylic Amine
N-Acylation Acyl Chloride (RCOCl)N-Allyl Amide
Reductive Amination Aldehyde/Ketone, Reducing Agent (e.g., NaBH₃CN)Secondary/Tertiary Allylic Amine
Michael Addition α,β-Unsaturated CarbonylN-Substituted β-Amino Carbonyl
Palladium-Catalyzed Allylic Amination Palladium Catalyst, NucleophileSubstituted Allylic Amine

The alkene and amine components of the allylic system are both susceptible to oxidation and reduction. The specific outcome depends on the reagents and conditions employed.

Oxidation: The carbon-carbon double bond can be oxidized to form epoxides using peroxy acids (e.g., m-CPBA) or dihydroxylated to yield diols with reagents like osmium tetroxide. nih.gov The primary amine can be oxidized to various products, including imines, oximes, or nitro compounds, although this can sometimes be challenging to control and may lead to cleavage of the C-N bond.

Reduction: Catalytic hydrogenation (e.g., using H₂ with a Pd/C catalyst) will typically reduce the carbon-carbon double bond to a single bond, yielding 3-(Pyrimidin-5-yl)propan-1-amine. researchgate.netyoutube.com This transformation saturates the side chain, removing the reactivity associated with the alkene and the allylic position. The pyrimidine ring is generally resistant to reduction under these conditions. pharmaguideline.com

TransformationReagentExpected Product
Alkene Reduction H₂, Pd/C3-(Pyrimidin-5-yl)propan-1-amine
Alkene Epoxidation m-CPBA(E)-2-(oxiran-2-ylmethyl)pyrimidine
Alkene Dihydroxylation OsO₄, NMO3-(Pyrimidin-5-yl)propane-1,2-diol
Amine Oxidation Oxidizing AgentImines, Oximes, or Nitro compounds

As a primary amine, the title compound undergoes a host of classical amine derivatization reactions. These are fundamental for building more complex molecules.

Acylation: Reaction with acyl chlorides, anhydrides, or carboxylic acids (in the presence of a coupling agent) yields stable N-allyl amides. This reaction is often used to protect the amine functionality or to introduce specific functional groups. nih.gov

Alkylation: The amine can be alkylated using alkyl halides. This reaction can proceed to form secondary and tertiary amines, and potentially quaternary ammonium (B1175870) salts. Direct alkylation can sometimes be difficult to control, leading to mixtures of products. Reductive amination with aldehydes or ketones provides a more controlled method for synthesizing secondary and tertiary amines.

Sulfonylation: Reaction with sulfonyl chlorides (e.g., tosyl chloride) in the presence of a base produces sulfonamides.

Urea (B33335) and Thiourea (B124793) Formation: Treatment with isocyanates or isothiocyanates affords the corresponding ureas and thioureas, respectively.

Reactivity of the Pyrimidine Nucleus

The pyrimidine ring is a π-deficient heterocycle due to the presence of two electronegative nitrogen atoms. researchgate.netbhu.ac.in This electronic characteristic makes it generally resistant to electrophilic attack but susceptible to nucleophilic substitution, particularly at the positions ortho and para to the nitrogen atoms (C-2, C-4, and C-6). wikipedia.orgyoutube.com

Electrophilic Aromatic Substitution (EAS): Due to the ring's electron-deficient nature, electrophilic substitution on an unsubstituted pyrimidine ring is difficult and requires harsh conditions. wikipedia.orgresearchgate.net The C-5 position is the least electron-deficient and is the preferred site for electrophilic attack. researchgate.netwikipedia.org The presence of activating, electron-donating groups can facilitate EAS at this position. researchgate.net However, the (E)-3-aminoprop-1-en-1-yl substituent at C-5 is not a strong activating group for the ring itself. Therefore, reactions like nitration or halogenation would likely require forcing conditions.

Nucleophilic Aromatic Substitution (SNAr): Nucleophilic attack is favored at the electron-deficient C-2, C-4, and C-6 positions. wikipedia.orgechemi.com In the absence of a good leaving group at these positions, reaction with strong nucleophiles like organolithium reagents or sodium amide can lead to addition products (a Chichibabin-type reaction) or, in some cases, ring-opening followed by recyclization. youtube.comyoutube.com If this compound were modified to include a leaving group (e.g., a halogen) at the C-2, C-4, or C-6 position, nucleophilic substitution would be a highly effective method for further functionalization. thieme-connect.comjocpr.com The general reactivity for SNAr at these positions is C-4 > C-2 > C-6. stackexchange.com

Diverse strategies can be employed to introduce functional groups at specific positions on the pyrimidine nucleus.

Position 5: As mentioned, this is the target for electrophilic attack. Direct halogenation (e.g., with NBS or NCS) or nitration, while potentially challenging, would functionalize this position.

Positions 2, 4, and 6: These positions are amenable to functionalization via nucleophilic attack.

Lithiation: Direct deprotonation using a strong base like lithium diisopropylamide (LDA) can be directed to the most acidic proton, often at C-2 or C-6, followed by quenching with an electrophile.

From Halopyrimidines: A common strategy involves starting with a halopyrimidine (e.g., 2-, 4-, or 6-chloropyrimidine). The halogen acts as an excellent leaving group for SNAr reactions with a wide range of nucleophiles (amines, alkoxides, thiols). thieme-connect.commdpi.com It also enables transition-metal-catalyzed cross-coupling reactions (e.g., Suzuki, Heck, Sonogashira) to form new carbon-carbon bonds. mdpi.com

N-Oxidation: The ring nitrogen atoms can be oxidized to N-oxides, for example, by using peracids. rsc.org This modification activates the ring, particularly at the C-2 and C-6 positions, making them more susceptible to both nucleophilic and certain electrophilic substitution reactions. bhu.ac.inwikipedia.org

PositionReaction TypeReagents/ConditionsTypical Outcome
C-5 Electrophilic SubstitutionHNO₃/H₂SO₄; Br₂/FeBr₃Nitration, Halogenation (requires forcing conditions)
C-2, C-4, C-6 Nucleophilic SubstitutionR-Li, Ph-MgBrAddition/Substitution of H
C-2, C-4, C-6 Metal-Halogen Exchangen-BuLi on a halopyrimidineLithiated pyrimidine for electrophile quenching
C-2, C-4, C-6 Cross-Coupling (from halo-derivative)Pd catalyst, boronic acid (Suzuki)Aryl/Alkyl substitution
N-1, N-3 N-Oxidationm-CPBA or other peracidsPyrimidine-N-oxide formation

Cyclization Reactions Leading to Fused Heterocycles

Pyrido- and Imidazo-pyrimidine Ring Annulation

There is no available research describing the use of this compound as a precursor for pyrido- or imidazo-pyrimidine ring annulation. Synthetic strategies for pyrido[2,3-d]pyrimidines often involve the cyclization of 4-aminopyrimidine (B60600) derivatives with compounds containing a three-carbon chain or the reaction of pre-formed pyridine (B92270) rings. jocpr.com The synthesis of imidazo[1,2-a]pyrimidines typically proceeds via the condensation of 2-aminopyrimidine (B69317) with α-halocarbonyl compounds. nih.gov

Chemical Derivatization for Analytical and Synthetic Purposes

No documented methods for the specific chemical derivatization of this compound for analytical or synthetic applications were found in the reviewed literature.

Mechanistic Insights and Structure Activity Relationship Sar Studies

Exploration of Molecular Interactions with Biological Targets

The biological potential of (E)-3-(Pyrimidin-5-yl)prop-2-en-1-amine can be inferred from the extensive research on its constituent pyrimidine (B1678525) and allylic amine moieties. These structural features are known to interact with a variety of biological targets through mechanisms such as enzyme inhibition and receptor modulation.

The pyrimidine scaffold is a well-established "privileged structure" in medicinal chemistry, particularly in the design of enzyme inhibitors. Its ability to mimic purine (B94841) bases allows it to bind to the ATP-binding sites of various enzymes, leading to their inhibition.

Kinase Inhibition: Numerous clinically approved and investigational kinase inhibitors feature a substituted pyrimidine core. nih.gov These compounds function as ATP-competitive inhibitors, where the pyrimidine ring's nitrogen atoms form critical hydrogen bonds with the hinge region of the kinase domain. For example, cyclin-dependent kinases (CDKs) and epidermal growth factor receptor (EGFR) tyrosine kinase are common targets. wikipedia.orgrsc.orgrsc.org The N1 and N3 atoms of the pyrimidine ring can act as hydrogen bond acceptors, mimicking the interactions of the adenine (B156593) portion of ATP. Drugs like Dasatinib, which contains a 2-aminopyrimidine (B69317) moiety, are potent inhibitors of multiple tyrosine kinases, including Bcr-Abl. wikipedia.org

ATP Synthase Inhibition: The pyrimidine ring is also found in inhibitors of ATP synthase, a crucial enzyme for cellular energy production. Pyrazolo[1,5-a]pyrimidine derivatives, for instance, have been identified as potent inhibitors of mycobacterial ATP synthase, highlighting a potential therapeutic avenue against tuberculosis. mdpi.com These inhibitors target the enzyme complex, disrupting the proton motive force and leading to bacterial cell death. nih.govnih.gov

Table 1: Examples of Pyrimidine-Based Enzyme Inhibitors
Inhibitor Class/ExampleEnzyme TargetMechanism of ActionReference
N-(pyridin-3-yl)pyrimidin-4-amine analoguesCyclin-dependent kinase 2 (CDK2)ATP-competitive inhibition, forming interactions with active site residues. rsc.org
Pyrazolo[3,4-d]pyrimidine derivativesEGFR Tyrosine Kinase (EGFR-TK)Binds to the ATP binding pocket of EGFR-TK. rsc.org
DasatinibBCR/Abl, Src family kinasesATP-competitive protein tyrosine kinase inhibitor. wikipedia.org
Pyrazolo[1,5-a]pyrimidin-7-aminesMycobacterial ATP SynthaseInhibition of ATP synthesis, leading to bactericidal effects. mdpi.com

Pyrimidine derivatives have been successfully developed as modulators of various G protein-coupled receptors (GPCRs).

Histamine (B1213489) Receptor Antagonism: The pyrimidine structure is incorporated into compounds designed as histamine H1 and H4 receptor antagonists for the treatment of allergic diseases. google.comnih.gov The design of these antagonists often follows a pharmacophore model that includes two aromatic rings and a protonatable amine group. The pyrimidine ring can serve as one of the aromatic features, contributing to the binding affinity at the receptor site. nih.gov

Chemokine Receptor Antagonism: Derivatives of triazolo-pyrimidinone have been identified as noncompetitive, intracellular antagonists for CC chemokine receptors 2 (CCR2) and 5 (CCR5). nih.gov These receptors are implicated in inflammatory diseases, and dual inhibition is considered a promising therapeutic strategy. The pyrimidine core is central to the scaffold that binds to an intracellular site on the receptors. nih.gov

The most fundamental role of the pyrimidine scaffold in biology is its presence in the nucleobases cytosine, thymine, and uracil, which are essential components of DNA and RNA. dntb.gov.uanih.gov This inherent structural similarity allows synthetic pyrimidine derivatives to potentially interfere with nucleic acid functions. They can act as mimics of natural bases, leading to the inhibition of enzymes involved in DNA/RNA synthesis or causing chain termination. Furthermore, recent studies have explored the replacement of the natural phosphate (B84403) backbone of RNA with cationic amine linkages, demonstrating that such modifications can modulate RNA-protein interactions and the specificity of siRNAs. nih.gov

Applications in Advanced Organic Synthesis and Materials Science

Utilization as Versatile Building Blocks in Complex Molecule Synthesis

The structural features of (E)-3-(Pyrimidin-5-yl)prop-2-en-1-amine make it a valuable synthon, or building block, for constructing more elaborate molecules. The electron-withdrawing nature of the pyrimidine (B1678525) ring, with its two nitrogen atoms, significantly influences the reactivity of the attached propene chain.

Detailed Research Findings:

The vinyl pyrimidine moiety is recognized as an effective Michael acceptor. nih.gov The pyrimidine ring polarizes the carbon-carbon double bond, rendering the β-carbon electrophilic and susceptible to conjugate addition by a wide range of nucleophiles. This reactivity allows for the straightforward introduction of new substituents and the formation of carbon-carbon and carbon-heteroatom bonds. Research on similar vinyl and alkynyl pyrimidines has demonstrated their utility in base-mediated intramolecular conjugate addition reactions, where nucleophiles like carbamates attack the double bond to form new heterocyclic rings. nih.gov

Furthermore, enaminone structures analogous to the target molecule, such as 3-(dimethylamino)-1-(pyridin-3-yl)prop-2-en-1-one, are employed as key intermediates in the synthesis of fused heterocyclic systems. mdpi.commdpi.com These compounds react with reagents like guanidine (B92328) to form new pyrimidine rings, showcasing a powerful annulation strategy. mdpi.com By extension, this compound can serve as a precursor to complex fused pyrimidines and other polycyclic nitrogen-containing frameworks, which are prevalent in medicinal chemistry. The primary amine group can also be readily derivatized or participate in cyclization reactions, further expanding its synthetic utility.

Reaction TypeRole of this compoundPotential Products
Michael Addition Electrophile (Michael Acceptor)Functionalized 3-(pyrimidin-5-yl)propan-1-amines
Annulation Synthon for Heterocycle FormationFused pyrimidine systems (e.g., pyrido[2,3-d]pyrimidines)
Amine Derivatization Nucleophile or SubstrateAmides, sulfonamides, Schiff bases
Palladium-catalyzed coupling Allylic amine substrateSubstituted allyl pyrimidines

Ligand Design in Catalysis and Coordination Chemistry

The field of coordination chemistry relies on ligands that can bind to metal centers, enabling catalysis and the formation of functional materials. This compound possesses multiple potential coordination sites, making it an attractive candidate for ligand design.

Detailed Research Findings:

The molecule offers three primary sites for metal coordination: the two nitrogen atoms (N1 and N3) of the pyrimidine ring and the nitrogen atom of the exocyclic primary amine. Pyrimidine and its derivatives are well-established as effective ligands in transition-metal catalysis. acs.org The lone pairs on the ring nitrogens can form stable complexes with a variety of metals. The primary amine provides an additional strong binding site.

This multi-dentate character allows for several possible coordination modes:

Monodentate: Coordination through the primary amine or one of the ring nitrogens.

Bidentate Chelating: Coordination involving the primary amine and the adjacent N1 of the pyrimidine ring, or through both ring nitrogens (bridging).

Bridging Ligand: The pyrimidine ring can bridge two metal centers.

Research on analogous structures, such as allyl-functionalized thiosemicarbazones, confirms that molecules with both a heteroaromatic core and an allylic side chain can form stable and catalytically active metal complexes. nih.gov The specific geometry and electronic properties of the resulting metal complex can be tuned by selecting the appropriate metal precursor and reaction conditions, potentially leading to catalysts for reactions such as hydrogenation, cross-coupling, and polymerization.

Potential Coordination SiteTypePotential Coordination Mode
Pyrimidine N1sp² NitrogenMonodentate, Bidentate (with NH₂), Bridging
Pyrimidine N3sp² NitrogenMonodentate, Bridging
Amine Nitrogen (-NH₂)sp³ NitrogenMonodentate, Bidentate (with N1)
C=C Double Bondπ-systemπ-coordination (less common for catalysis)

Incorporation into Polymeric or Supramolecular Structures

Supramolecular chemistry involves the assembly of molecules into larger, ordered structures through non-covalent interactions. This compound contains the necessary functional groups to participate in such self-assembly processes.

Detailed Research Findings:

The primary amine group is a potent hydrogen bond donor, while the pyrimidine ring nitrogens are hydrogen bond acceptors. This dual functionality is crucial for forming predictable and stable supramolecular synthons. Studies on other amino-pyrimidine derivatives have shown that they readily form co-crystals and self-assemble through robust hydrogen bonding networks. tandfonline.comresearchgate.nettandfonline.com For example, 2-amino-4,6-dimethoxypyrimidine (B117758) forms extended chains and sheets via N-H···O and O-H···N interactions when co-crystallized with fumaric acid. researchgate.nettandfonline.com

In addition to hydrogen bonding, the planar pyrimidine ring can engage in π–π stacking interactions, which further stabilize the resulting supramolecular architecture. tandfonline.com The combination of directional hydrogen bonds and π-stacking can guide the assembly of this compound into well-defined one-, two-, or three-dimensional networks. Such ordered assemblies are of interest for developing crystalline materials with tailored optical or electronic properties. While specific research on incorporating this exact molecule into polymers is not widely documented, the primary amine and vinyl groups present potential handles for polymerization reactions.

Development of Advanced Analytical Reagents

The development of chemical sensors and analytical reagents for detecting specific ions or molecules is a critical area of research. The structural characteristics of this compound suggest its potential for use in these applications.

Detailed Research Findings:

Heteroaromatic compounds, particularly those containing nitrogen, are frequently used as the core of fluorescent chemosensors. The nitrogen atoms in the pyrimidine ring can act as binding sites for metal cations. mdpi.com Upon coordination, the electronic structure of the molecule is perturbed, which can lead to a detectable change in its photophysical properties, such as a shift in its absorbance wavelength or an enhancement or quenching of its fluorescence. Research on pyridine-based sensors has demonstrated their ability to rapidly identify and detect toxic heavy metal ions like Hg²⁺, Ni²⁺, and Co²⁺ in aqueous solutions. mdpi.com The pyrimidine core offers similar coordination capabilities.

Furthermore, pyrimidine derivatives have been investigated for their application in environmental remediation and analysis through the adsorption of heavy metals. novapublishers.com The nitrogen atoms can serve as active sites for sequestering metal pollutants from water, and the resulting material can be used for pre-concentration and analysis. The combination of a metal-binding pyrimidine core and a reactive amine group makes this compound a promising candidate for the development of new colorimetric or fluorescent probes for environmental and biological sensing.

Q & A

Q. What are the common synthetic routes for preparing (E)-3-(Pyrimidin-5-yl)prop-2-en-1-amine, and how can reaction conditions be optimized for higher yields?

The synthesis typically involves amide coupling between pyrimidine derivatives and allylamine precursors. For example, General Procedure-I (amide coupling using HBTU/HOBt/DIPEA) and oxidation steps (e.g., m-CPBA-mediated sulfoxide formation) are critical . Optimizing stoichiometry (1.0 eq. of reactants), solvent choice (DCM or DMF), and temperature (room temperature for coupling, 0°C for oxidation) improves yields. Catalytic methods, such as Fe₂O₃@SiO₂/In₂O₃, may enhance regioselectivity .

Q. Which spectroscopic techniques are most effective for characterizing this compound, and what key spectral features should be analyzed?

1H/13C NMR (DMSO-d₆) identifies vinyl proton environments (δ 6.8–8.6 ppm for pyrimidine protons) and enamine doublet/triplet coupling patterns (J = 5–8 Hz). HRMS validates molecular weight ([M+H]+ peaks), while HPLC (>99% purity) confirms homogeneity . X-ray crystallography (via SHELXL) resolves stereochemistry and bond angles .

Advanced Research Questions

Q. How can researchers resolve discrepancies between computational predictions and experimental crystallographic data for the geometry of this compound?

Use SHELX programs (SHELXL for refinement, SHELXS for structure solution) to reconcile computational models (e.g., DFT-optimized geometries) with experimental data . Discrepancies in bond lengths (>0.02 Å) or angles (>2°) may arise from crystal packing effects. High-resolution data (<1.0 Å) and twin refinement (via SHELXPRO) improve accuracy .

Q. What strategies are employed to enhance the regioselectivity in the synthesis of this compound derivatives, particularly when dealing with competing reaction pathways?

  • Protecting groups : THP protection of pyrazole intermediates prevents undesired side reactions during coupling .
  • Catalyst tuning : Fe₂O₃@SiO₂/In₂O₃ increases selectivity for β-amidomethyl vinyl sulfones by stabilizing transition states .
  • Solvent effects : Polar aprotic solvents (DMF) favor nucleophilic attack on the allylamine moiety, while nonpolar solvents reduce byproduct formation .

Q. How can researchers validate the covalent binding mechanism of this compound derivatives to biological targets like cysteine proteases?

  • Mass spectrometry : Detect adduct formation (e.g., +78 Da for cysteine conjugation) .
  • Kinetic studies : Measure inactivation rates (k₃/Kᵢ) to confirm time-dependent inhibition.
  • X-ray crystallography : Resolve covalent bonds between the enamine’s vinyl group and the protease’s active-site cysteine (e.g., Chikungunya P2 cysteine) .

Data Contradiction Analysis

Q. How should conflicting NMR data for this compound derivatives be addressed, particularly when comparing literature reports?

  • Solvent calibration : Chemical shifts vary with deuterated solvents (e.g., DMSO-d₆ vs. CDCl₃). Refer to internal standards (TMS) for alignment .
  • Dynamic effects : Rotameric equilibria in allylamine moieties may split peaks. Variable-temperature NMR (VT-NMR) clarifies exchange broadening .
  • Stereochemical validation : Compare NOESY/ROESY data with crystallographic results to confirm E/Z configurations .

Methodological Recommendations

Q. What computational tools are recommended for predicting the reactivity and stability of this compound in biological systems?

  • Density Functional Theory (DFT) : Calculate frontier molecular orbitals (HOMO/LUMO) to predict nucleophilic/electrophilic sites.
  • Molecular docking (AutoDock Vina) : Simulate binding poses with target proteins (e.g., kinases, proteases) .
  • MD simulations (GROMACS) : Assess solvation effects and conformational stability over nanosecond timescales.

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.